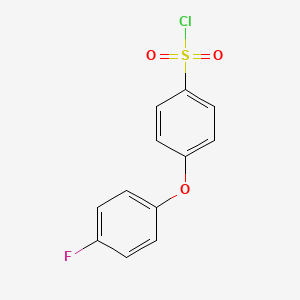

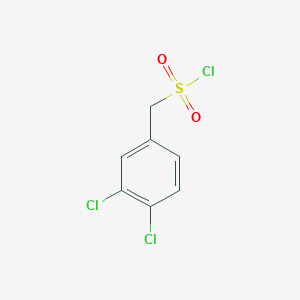

7-(ジエチルアミノ)-2-オキソ-4-(トリフルオロメチル)-2H-クロメン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

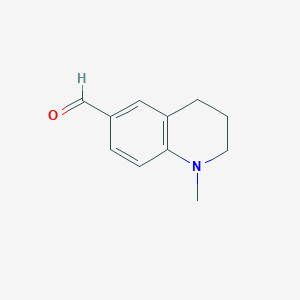

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid (7-(DEA-TFCA)) is an organic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry, as it has been used in synthesis methods to create a variety of other compounds. 7-(DEA-TFCA) has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

科学的研究の応用

蛍光プローブおよびイメージング剤

7-(ジエチルアミノ)-2-オキソ-4-(トリフルオロメチル)-2H-クロメン-3-カルボン酸を含むクマリン誘導体は、蛍光プローブおよびイメージング剤において重要な応用価値を有しています。その理由は次のとおりです。

- 金属イオン検出: 研究者は、クマリン誘導体をCu²⁺、Hg²⁺、Mg²⁺、Zn²⁺などの金属イオンの選択的センサーとして使用してきました。 これらのプローブは、生物学的サンプルまたは環境マトリックス中の金属イオンを検出および定量することができます .

生物活性および医薬品用途

7-(ジエチルアミノ)-2-オキソ-4-(トリフルオロメチル)-2H-クロメン-3-カルボン酸および関連するクマリン誘導体は、その生物学的効果について研究されてきました。

- 抗凝固作用: 一部のクマリン誘導体は、抗凝固作用を示します。 例えば、7-ヒドロキシ-4-メチルクマリンは、胆汁管括約筋を弛緩させ、痛みを和らげる利胆剤として臨床的に使用されています .

- 天然化合物: ダルベルジンおよびウェデロラクトンは、いずれも天然のクマリン誘導体であり、抗腫瘍、抗菌、抗酸化作用を有しています .

工業合成および機構解明

7-ヒドロキシ-4-置換クマリンの合成は、工業生産にとって重要です。研究者は、ペヒマンクマリン合成法を用いて最適な条件を調査してきました。 さまざまなルイス酸が反応に影響を与え、機構の理解は将来の大規模生産に役立ちます .

作用機序

Target of Action

Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Coumarin derivatives have been shown to have various effects, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

生化学分析

Biochemical Properties

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that may influence its biochemical activity . The interactions with these biomolecules can lead to changes in their activity, stability, and overall function.

Cellular Effects

The effects of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory elements, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of various metabolites, including those involved in energy production and detoxification processes . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

7-(diethylamino)-2-oxo-4-(trifluoromethyl)chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO4/c1-3-19(4-2)8-5-6-9-10(7-8)23-14(22)11(13(20)21)12(9)15(16,17)18/h5-7H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLYBLZKNQBUGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382406 |

Source

|

| Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333303-14-3 |

Source

|

| Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)